DL-Norepinephrine tartrate

Descripción

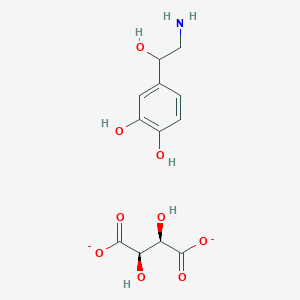

Structure

2D Structure

Propiedades

Número CAS |

3414-63-9 |

|---|---|

Fórmula molecular |

C12H17NO9 |

Peso molecular |

319.26 g/mol |

Nombre IUPAC |

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

Clave InChI |

WNPNNLQNNJQYFA-LREBCSMRSA-N |

SMILES isomérico |

C1=CC(=C(C=C1C(CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Arterenol bitartrate, Norepinephrine bitartrate salt |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of DL-Norepinephrine Tartrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Norepinephrine tartrate, the salt form of the endogenous catecholamine norepinephrine, is a potent neurotransmitter and hormone central to the body's sympathetic nervous system and the "fight-or-flight" response.[1][2][3] Synthesized from dopamine, norepinephrine is released from postganglionic sympathetic neurons and the adrenal medulla.[1][2] Its primary function is to mobilize the brain and body for action by interacting with adrenergic receptors on various target cells.[1] This guide provides a detailed examination of the molecular mechanisms underlying the physiological effects of this compound, focusing on its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.

Receptor Binding and Selectivity

Norepinephrine exerts its effects by binding to two main classes of G-protein coupled receptors (GPCRs): alpha (α) and beta (β) adrenergic receptors.[2][4] These are further subdivided into α1 (α1A, α1B, α1D), α2 (α2A, α2B, α2C), and β (β1, β2, β3) subtypes.[2][5] Norepinephrine exhibits differential affinity for these receptor subtypes, which dictates its physiological response profile. Generally, it has a higher affinity for α-receptors and β1-receptors compared to β2-receptors.[4][6]

The binding affinity of norepinephrine to its receptors is a key determinant of its action. The α2 receptors have the highest affinity for norepinephrine, followed by α1 receptors, with β receptors having the lowest affinity.[5] Notably, the β1 receptor has a tenfold higher affinity for norepinephrine than the β2 receptor.[7][8] This selectivity is crucial for its distinct physiological roles compared to epinephrine, which binds to β1 and β2 receptors with similar affinity.[7][8]

Downstream Signaling Pathways

The activation of adrenergic receptors by norepinephrine initiates distinct intracellular signaling cascades mediated by heterotrimeric G-proteins.

α1-Adrenergic Receptor Signaling

Located postsynaptically on various tissues, including vascular smooth muscle, α1-adrenergic receptors are coupled to Gq proteins.[2][9]

-

Activation of Phospholipase C (PLC): Upon norepinephrine binding, the activated Gq protein stimulates PLC.[4][9]

-

Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Calcium Mobilization and PKC Activation: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm.[9] The increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).[10]

-

Physiological Response: In vascular smooth muscle, the rise in intracellular Ca2+ leads to the activation of myosin light-chain kinase, resulting in smooth muscle contraction and vasoconstriction.[9]

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are found both presynaptically on noradrenergic nerve terminals and postsynaptically in various tissues, including the brainstem.[2][4] They are coupled to Gi/o proteins.[2]

-

Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.[4][5]

-

Reduction of cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5]

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[5] Presynaptically, this serves as a negative feedback mechanism, inhibiting further norepinephrine release.[11] Postsynaptically, it contributes to various cellular responses, including smooth muscle relaxation in some tissues.[11]

β-Adrenergic Receptor Signaling

β-adrenergic receptors (β1, β2, and β3) are widely distributed and are coupled to Gs proteins.[5]

-

Activation of Adenylyl Cyclase: The activated Gs protein stimulates adenylyl cyclase.[4][9]

-

Increase in cAMP Levels: This leads to an increased synthesis of cAMP from ATP.[5][9]

-

Activation of Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.[5]

-

Physiological Response: PKA then phosphorylates various downstream target proteins, leading to specific cellular responses. For example, in cardiac muscle cells (predominantly β1 receptors), this cascade increases heart rate (positive chronotropic effect) and contractility (positive inotropic effect).[9][12] In smooth muscle of the bronchioles (predominantly β2 receptors), it leads to relaxation and bronchodilation.[12]

Physiological Effects

The integrated action of norepinephrine on various adrenergic receptor subtypes across different organ systems culminates in the "fight-or-flight" response, preparing the body for action.[2][3]

-

Cardiovascular System: Norepinephrine's potent activation of α1 receptors causes widespread vasoconstriction, leading to an increase in peripheral vascular resistance and blood pressure.[6][13] Its action on β1 receptors in the heart increases cardiac output by increasing heart rate and contractility.[6][13]

-

Central Nervous System: In the brain, norepinephrine acts as a neurotransmitter that enhances arousal, alertness, vigilance, and attention.[1][2] It also plays a role in memory formation and retrieval.[1]

-

Metabolic Effects: Norepinephrine stimulates the release of glucose from energy stores and increases the levels of circulating free fatty acids, providing energy for rapid action.[6][13]

Quantitative Data

The following tables summarize the binding affinities and functional potencies of norepinephrine for various human adrenergic receptor subtypes.

Table 1: Norepinephrine Binding Affinities (Ki) at Human Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Reference |

| α1A | 16.6 | [14] |

| α1B | 39.8 | [14] |

| α1D | 2.8 | [14] |

| α2A | 56 | [14] |

| β1 | 740 | [14] |

| β2 | >1000 | [14] |

Table 2: Norepinephrine Functional Potencies (EC50) at Human Adrenergic Receptors

| Receptor Subtype | Functional Assay | EC50 (nM) | Reference |

| α1A | Calcium Flux | 9.1 | [14] |

| α2A | GTPγS Binding | 200 - 600 | [14] |

| β1 | cAMP Accumulation | ~10 | [14] |

| β2 | cAMP Accumulation | >1000 | [14] |

Experimental Protocols

A fundamental technique to determine the binding affinity of a ligand like norepinephrine to its receptor is the radioligand competition binding assay.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of norepinephrine for a specific adrenergic receptor subtype by measuring its ability to compete with a known radiolabeled antagonist.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest.

-

Radioligand (e.g., [³H]Prazosin for α1, [³H]Rauwolscine for α2, [³H]Dihydroalprenolol ([³H]DHA) for β receptors).[14]

-

(-)-Norepinephrine bitartrate salt.[14]

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[14]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).[14]

-

Non-specific binding control (e.g., 10 µM Phentolamine for α receptors, 10 µM Propranolol for β receptors).[14]

-

Glass fiber filters.[14]

-

Scintillation cocktail and counter.[14]

-

96-well plates and filtration apparatus.[14]

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration.[14]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add Binding Buffer, a fixed concentration of radioligand (near its Kd), and the membrane preparation.[14]

-

Non-specific Binding: Add Binding Buffer, radioligand, a high concentration of the non-specific binding control, and the membrane preparation.[14]

-

Competition Binding: Add Binding Buffer, radioligand, varying concentrations of norepinephrine, and the membrane preparation.[14]

-

-

Incubation: Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with ice-cold Wash Buffer to remove any remaining unbound radioligand.[14]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the norepinephrine concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of norepinephrine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Caption: Overview of Norepinephrine Synthesis, Release, and Receptor Binding.

Caption: α1-Adrenergic Receptor Signaling Cascade.

Caption: α2-Adrenergic Receptor Signaling Cascade.

Caption: β-Adrenergic Receptor Signaling Cascade.

Caption: Experimental Workflow for Radioligand Competition Binding Assay.

References

- 1. Norepinephrine - Wikipedia [en.wikipedia.org]

- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What Is Norepinephrine? How It Affects the Body and How It's Used in Medication [everydayhealth.com]

- 4. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 5. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugapprovalsint.com [drugapprovalsint.com]

- 7. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]

- 10. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 12. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]

- 13. Norepinephrine | Definition, Function, Effects, & Facts | Britannica [britannica.com]

- 14. benchchem.com [benchchem.com]

The Central Role of DL-Norepinephrine Tartrate as a Neurotransmitter in the CNS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine (NE), also known as noradrenaline, is a catecholamine that functions as a pivotal neurotransmitter and neuromodulator in the Central Nervous System (CNS).[1] It is integral to a vast array of physiological and cognitive processes, including arousal, attention, stress response, memory, and cognitive flexibility.[1] The noradrenergic system, originating primarily from the locus coeruleus (LC) in the brainstem, projects extensively throughout the CNS, modulating the activity of both neuronal and non-neuronal cells.[1] Dysregulation of this system is implicated in the pathophysiology of numerous neuropsychiatric and neurodegenerative disorders, making it a critical target for drug development.[2] This technical guide provides an in-depth overview of the synthesis, signaling, and function of norepinephrine in the CNS, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways. While this document refers to DL-Norepinephrine tartrate, a common salt form used in research, the physiological activity is primarily attributed to the L-isomer, which is the endogenous form.

Norepinephrine Lifecycle in the CNS

Synthesis, Storage, and Release

Norepinephrine synthesis in the CNS is a multi-step enzymatic process that begins with the amino acid L-tyrosine.[3]

-

Tyrosine Hydroxylation: Tyrosine is transported into noradrenergic neurons and converted to dihydroxyphenylalanine (DOPA) by the enzyme tyrosine hydroxylase. This is the rate-limiting step in catecholamine synthesis.[3]

-

DOPA Decarboxylation: DOPA is then rapidly decarboxylated by L-amino acid decarboxylase to form dopamine.[3]

-

Vesicular Transport: Dopamine is transported from the cytoplasm into synaptic vesicles by the vesicular monoamine transporter (VMAT).[3]

-

Dopamine Hydroxylation: Within the vesicles, the enzyme dopamine beta-hydroxylase converts dopamine into norepinephrine.[3]

Once synthesized, norepinephrine is stored in these vesicles until an action potential triggers its release into the synaptic cleft via calcium-dependent exocytosis.[1]

Termination of Action

The action of synaptic norepinephrine is terminated through two primary mechanisms to ensure precise temporal control of signaling:

-

Reuptake: The majority of released norepinephrine (~90%) is rapidly cleared from the synaptic cleft by reuptake into the presynaptic neuron via the Norepinephrine Transporter (NET).[4] This is the principal mechanism for terminating NE signaling.

-

Enzymatic Degradation: The remaining norepinephrine is metabolized by two key enzymes:

Adrenergic Receptors and Signaling Pathways

Norepinephrine exerts its diverse effects by binding to a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors). These are broadly classified into alpha (α) and beta (β) types, each with multiple subtypes.[6] The differential expression patterns and binding affinities of these receptors throughout the CNS allow for the complex and nuanced modulation of neural activity by norepinephrine.[7]

Receptor Subtypes and General Functions

| Receptor Subtype | G-Protein Coupling | Primary Signaling Mechanism | General CNS Function[1][2][6][8] |

| α1 (A, B, D) | Gq | ↑ Phospholipase C (PLC) → ↑ IP3 & DAG → ↑ Intracellular Ca2+ | Excitatory; enhances neurotransmission, involved in arousal, attention, and memory. |

| α2 (A, B, C) | Gi | ↓ Adenylyl Cyclase (AC) → ↓ cAMP; Modulates ion channels | Inhibitory; acts as a presynaptic autoreceptor to reduce NE release, decreases neuronal excitability. |

| β1, β2, β3 | Gs | ↑ Adenylyl Cyclase (AC) → ↑ cAMP → ↑ PKA activity | Excitatory; enhances synaptic plasticity, involved in memory formation and retrieval, modulates cellular metabolism. |

Signaling Pathway Diagrams

α1-Adrenergic Receptor Signaling

Binding of norepinephrine to α1-receptors activates the Gq protein, stimulating Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium and activation of Protein Kinase C (PKC).[6]

References

- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | Locus Ceruleus Norepinephrine Release: A Central Regulator of CNS Spatio-Temporal Activation? [frontiersin.org]

- 8. Adrenergic receptor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Adrenergic Receptor Subtypes Activated by DL-Norepinephrine

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the interaction between the endogenous catecholamine DL-Norepinephrine (NE) and the various adrenergic receptor (adrenoceptor) subtypes. It details the binding affinities and functional potencies of norepinephrine, outlines the primary signaling cascades initiated upon its binding, and describes the standard experimental protocols used to quantify these interactions.

Introduction to Norepinephrine and Adrenergic Receptors

Norepinephrine is a critical neurotransmitter and hormone involved in the sympathetic nervous system's "fight or flight" response.[1] It exerts its diverse physiological effects by binding to a class of G protein-coupled receptors (GPCRs) known as adrenergic receptors.[2][3] These receptors are expressed in virtually every cell type and are central to maintaining homeostasis and mediating responses to stress.[2] The adrenergic receptor family is broadly divided into two main groups: alpha (α) and beta (β) receptors, which are further classified into nine distinct subtypes: α₁, (α₁ₐ, α₁₈, α₁ₙ), α₂ (α₂ₐ, α₂₈, α₂ₙ), and β (β₁, β₂, β₃).[2][4] Norepinephrine exhibits differential affinity and potency across these subtypes, leading to a wide array of specific physiological outcomes.

Norepinephrine: Receptor Binding Affinity and Functional Potency

DL-Norepinephrine demonstrates a distinct profile of binding and activation across the adrenoceptor subtypes. Generally, it has a higher affinity for α-adrenergic receptors and the β₁-adrenergic receptor compared to β₂ and β₃ receptors.[5][6][7] Norepinephrine is approximately tenfold more selective for the β₁AR over the β₂AR.[8] Low concentrations of norepinephrine may preferentially activate α₂-receptors, for which it has the highest affinity, while higher concentrations are required to engage α₁- and β-receptors.[4]

The quantitative metrics used to describe these interactions are the inhibition constant (Ki), which reflects the binding affinity of a ligand to a receptor, and the half-maximal effective concentration (EC₅₀), which indicates the concentration of an agonist that provokes a response halfway between the baseline and maximum effect.

Data Presentation: Quantitative Analysis of Norepinephrine-Receptor Interactions

The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of norepinephrine for various human adrenergic receptor subtypes. These values are compiled from multiple studies and can vary based on the specific cell system and experimental conditions employed.

Table 1: Norepinephrine Binding Affinities (Ki) at Adrenergic Receptors

| Receptor Subtype | Binding Assay Method | Ki (µM) | Reference |

| α₁ | Radioligand Competition ([³H]-prazosin) | 1.05 | [9] |

Table 2: Norepinephrine Functional Potencies (EC₅₀) at Adrenergic Receptors

| Receptor Subtype | Functional Assay | EC₅₀ (nM) | Reference |

| α₁ₐ | Calcium Flux | 9.1 | [10][11] |

| α₁ | Contraction Response | 480 | [9] |

| α₂ₐ | GTPγS Binding | 200 - 600 | [10] |

| β₁ | cAMP Accumulation | ~10 | [10] |

| β₂ | cAMP Accumulation | >1000 | [10] |

Adrenergic Receptor Signaling Pathways

The activation of adrenergic receptors by norepinephrine initiates distinct intracellular signaling cascades determined by the G protein to which the receptor subtype couples.

α₁-Adrenergic Receptor Signaling

α₁-receptors (α₁ₐ, α₁₈, α₁ₙ) primarily couple to the Gq/₁₁ family of G proteins.[12] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺).[12][13] The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, often leading to smooth muscle contraction.[3][12]

α₂-Adrenergic Receptor Signaling

α₂-receptors (α₂ₐ, α₂₈, α₂ₙ) couple to the Gi/o family of G proteins.[14][15] The primary function of activated Gi is to inhibit the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4][15] This reduction in cAMP levels counteracts the effects of Gs-coupled pathways. α₂-receptors are often located on presynaptic nerve terminals, where their activation by norepinephrine creates a negative feedback loop, inhibiting further neurotransmitter release.[5][14] Postsynaptic α₂-receptor activation can also lead to effects like the suppression of N-type calcium channels.[16]

β-Adrenergic Receptor Signaling

All three β-receptor subtypes (β₁, β₂, β₃) canonically couple to the Gs family of G proteins.[17][18] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP from ATP.[19][20] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous cellular proteins, thereby mediating physiological responses such as increased heart rate and contractility (β₁), smooth muscle relaxation (β₂), and lipolysis (β₃).[18][21][22][23]

Non-Canonical Signaling

In addition to the classical G protein-dependent pathways, adrenergic receptors can signal through non-canonical, G protein-independent mechanisms.[17] Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which promotes the binding of β-arrestin proteins.[17][24] β-arrestin binding not only desensitizes the receptor to further G protein activation but also acts as a scaffold for other signaling proteins, initiating distinct pathways, such as the activation of mitogen-activated protein kinases (MAPK), like ERK1/2.[17][25]

Experimental Protocols

Determining the affinity and functional potency of norepinephrine at its receptors requires specific pharmacological assays. Radioligand binding and functional assays are the cornerstone techniques in this field.

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for quantifying receptor density (Bmax) and the affinity (Kd or Ki) of ligands for receptors.[26][27] These assays utilize a radiolabeled ligand (a molecule tagged with a radioactive isotope) that binds with high affinity and specificity to the target receptor.

Key Methodologies:

-

Saturation Binding Assays: Used to determine the total number of receptors in a sample (Bmax) and the dissociation constant (Kd) of the radioligand. The experiment involves incubating a fixed amount of a cell membrane preparation with increasing concentrations of the radioligand until saturation is reached.[27]

-

Competition Binding Assays: Used to determine the binding affinity (Ki) of an unlabeled compound (e.g., norepinephrine). In this setup, a fixed concentration of radioligand competes for binding to the receptor with varying concentrations of the unlabeled test compound.[28] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Ki.

General Protocol Workflow:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in the target receptor.[29]

-

Incubation: The membrane preparation is incubated with the radioligand and, for competition assays, the unlabeled test compound in a suitable buffer. The incubation proceeds until binding equilibrium is reached.[28][29]

-

Separation: Receptor-bound radioligand is separated from the unbound radioligand. This is most commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.[28][29]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[29]

-

Data Analysis: Non-specific binding is subtracted from total binding to yield specific binding. The data are then analyzed using non-linear regression to determine Kd, Bmax, or IC₅₀/Ki values.[29]

Functional Assays

Functional assays measure the physiological response downstream of receptor activation. The choice of assay depends on the signaling pathway of the receptor subtype being investigated.

-

cAMP Accumulation Assays: These are used for Gs- and Gi-coupled receptors (all β and α₂ subtypes). Cells are stimulated with the agonist (norepinephrine), and the subsequent change in intracellular cAMP levels is quantified, typically using immunoassays (e.g., ELISA) or resonance energy transfer-based methods.[10]

-

Calcium Flux Assays: This method is ideal for Gq-coupled receptors (α₁ subtypes). It measures the transient increase in intracellular calcium concentration following receptor activation.[10] This is often done using fluorescent calcium indicators that change their spectral properties upon binding to Ca²⁺.

-

GTPγS Binding Assays: This assay directly measures G protein activation. It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation. The amount of incorporated radioactivity is proportional to the extent of G protein activation.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 15. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]

- 16. Norepinephrine acts via alpha(2) adrenergic receptors to suppress N-type calcium channels in dissociated rat median preoptic nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

- 18. med.libretexts.org [med.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CV Physiology | Adrenergic and Cholinergic Receptors in the Heart [cvphysiology.com]

- 24. Norepinephrine- and epinephrine-induced distinct beta2-adrenoceptor signaling is dictated by GRK2 phosphorylation in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 28. giffordbioscience.com [giffordbioscience.com]

- 29. giffordbioscience.com [giffordbioscience.com]

Physiological Effects of Racemic Norepinephrine Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norepinephrine, a catecholamine, functions as a critical neurotransmitter and hormone, mediating a wide array of physiological responses through the sympathetic nervous system. It is a chiral molecule, existing as two enantiomers: the biologically active levorotatory (l)-norepinephrine and the dextrorotatory (d)-norepinephrine. While l-norepinephrine is the endogenous form, pharmaceutical preparations can be racemic, containing an equal mixture of both isomers. This technical guide provides an in-depth analysis of the physiological effects of racemic norepinephrine administration, with a focus on its stereoselective actions, receptor binding profiles, and systemic effects.

Stereoselectivity and Receptor Binding

The physiological effects of norepinephrine are mediated by its interaction with adrenergic receptors, which are classified into α and β subtypes. The pharmacological activity of norepinephrine resides almost exclusively in the l-enantiomer.[1] The d-enantiomer is considerably less potent, with estimates ranging from 10 to 500 times weaker than the l-isomer.[1]

While direct comparative binding affinity data for d- and l-norepinephrine across all receptor subtypes is limited in readily available literature, the functional potency differences are well-established. The l-isomer is a potent agonist at α1, α2, and β1 adrenergic receptors, with weaker activity at β2 receptors.

Table 1: Adrenergic Receptor Binding Profile of l-Norepinephrine

| Receptor Subtype | Primary G-Protein Coupling | Second Messenger | General Effect |

| α1 | Gq | ↑ IP3, DAG, Ca2+ | Excitatory: Vasoconstriction, smooth muscle contraction |

| α2 | Gi | ↓ cAMP | Inhibitory: Presynaptic inhibition of norepinephrine release, sedation |

| β1 | Gs | ↑ cAMP | Excitatory: Increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy) |

| β2 | Gs | ↑ cAMP | Inhibitory: Vasodilation, bronchodilation |

| β3 | Gs | ↑ cAMP | Metabolic effects, lipolysis |

Note: This table represents the activity of the pharmacologically active l-enantiomer.

Signaling Pathways

Upon binding to adrenergic receptors, norepinephrine initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype.

α1-Adrenergic Receptor Signaling

Figure 1: α1-Adrenergic Receptor Signaling Pathway

β-Adrenergic Receptor Signaling (β1, β2, β3)

Figure 2: β-Adrenergic Receptor Signaling Pathway

Pharmacokinetics

Studies comparing the pharmacokinetics of d- and l-norepinephrine have shown that their disappearance kinetics are similar.[1] Furthermore, neuronal uptake of norepinephrine does not appear to be stereospecific.[1] The metabolism of d-norepinephrine is also largely similar to that of the l-isomer.[2]

Table 2: Pharmacokinetic Parameters of Norepinephrine

| Parameter | Value |

| Onset of Action | Rapid |

| Half-life | ~2 minutes |

| Metabolism | Primarily by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) |

| Excretion | Primarily renal |

Physiological Effects

The administration of racemic norepinephrine elicits a range of physiological responses, primarily driven by the potent effects of the l-enantiomer on the cardiovascular, metabolic, and nervous systems.

Cardiovascular Effects

Norepinephrine is a potent vasopressor, and its cardiovascular effects are a direct result of its interaction with adrenergic receptors.

-

Blood Pressure: The primary effect is an increase in both systolic and diastolic blood pressure due to potent α1-mediated vasoconstriction of arterioles and veins. This leads to an increase in systemic vascular resistance.

-

Heart Rate: The direct effect on the heart via β1 receptors is an increase in heart rate (positive chronotropy). However, in vivo, this is often counteracted by a baroreceptor-mediated reflex bradycardia in response to the rise in blood pressure. Therefore, the net effect on heart rate can be variable, often resulting in little change or a slight decrease.

-

Cardiac Output: The effect on cardiac output is complex. The β1-mediated increase in contractility (positive inotropy) can increase stroke volume. However, the significant increase in afterload due to vasoconstriction can impede ventricular ejection and decrease cardiac output. The net effect depends on the underlying cardiovascular status of the individual.

-

Coronary Blood Flow: Norepinephrine can increase coronary blood flow, primarily due to the elevation of diastolic blood pressure, which is the main driver of coronary perfusion.

Table 3: Summary of Cardiovascular Effects of l-Norepinephrine

| Parameter | Primary Receptor(s) | Effect |

| Systemic Vascular Resistance | α1 | ↑↑ |

| Systolic Blood Pressure | α1, β1 | ↑↑ |

| Diastolic Blood Pressure | α1 | ↑↑ |

| Heart Rate | β1 (direct), Baroreflex (indirect) | Variable (↔ or ↓) |

| Myocardial Contractility | β1 | ↑ |

| Cardiac Output | β1, α1 (afterload) | Variable (↔, ↑, or ↓) |

Metabolic Effects

Norepinephrine plays a significant role in regulating metabolism.

-

Glycogenolysis and Gluconeogenesis: It can increase blood glucose levels by stimulating glycogenolysis and gluconeogenesis in the liver.

-

Lipolysis: Norepinephrine is a potent stimulator of lipolysis in adipose tissue via β3-adrenergic receptors, leading to the release of free fatty acids and glycerol into the bloodstream.

-

Lactate: Unlike epinephrine, which can significantly increase plasma lactate levels through β2-mediated glycolysis in skeletal muscle, norepinephrine has a minimal effect on lactate production.

Table 4: Summary of Metabolic Effects of l-Norepinephrine

| Metabolic Process | Effect | Primary Receptor(s) |

| Hepatic Glucose Production | ↑ | α1, β2 (minor) |

| Lipolysis | ↑↑ | β3 |

| Plasma Lactate | Minimal Change | - |

Central Nervous System Effects

When administered peripherally, norepinephrine does not readily cross the blood-brain barrier. Therefore, the direct central nervous system (CNS) effects of systemic racemic norepinephrine administration are minimal. The CNS effects of norepinephrine are primarily mediated by its synthesis and release within the brain, where it plays a crucial role in arousal, attention, and mood.

Experimental Protocols

In Vivo Assessment of Cardiovascular Effects in an Animal Model

Figure 3: Experimental Workflow for In Vivo Cardiovascular Assessment

Objective: To compare the pressor effects of racemic norepinephrine and its individual enantiomers.

Materials:

-

Anesthetized rats

-

Intravenous catheters

-

Arterial pressure transducer and monitoring system

-

Infusion pumps

-

Racemic norepinephrine, l-norepinephrine, and d-norepinephrine solutions of known concentrations

Procedure:

-

Anesthetize the animal and insert intravenous and arterial catheters for drug administration and blood pressure monitoring, respectively.

-

Allow the animal to stabilize and record baseline hemodynamic parameters (heart rate, systolic, diastolic, and mean arterial pressure).

-

Administer increasing doses of racemic norepinephrine via intravenous infusion, allowing for a steady state to be reached at each dose. Record hemodynamic parameters continuously.

-

After a washout period and return to baseline, repeat the dose-response protocol with l-norepinephrine.

-

Following another washout period, repeat the protocol with d-norepinephrine.

-

Analyze the data to construct dose-response curves for each compound and calculate the relative pressor potencies.

In Vitro Assessment of Vascular Smooth Muscle Contraction

Objective: To determine the contractile response of isolated vascular tissue to racemic norepinephrine and its enantiomers.

Materials:

-

Isolated tissue bath system with force-displacement transducers

-

Physiological salt solution (e.g., Krebs-Henseleit solution)

-

Carbogen gas (95% O2, 5% CO2)

-

Isolated arterial rings (e.g., rat aorta)

-

Racemic norepinephrine, l-norepinephrine, and d-norepinephrine solutions

Procedure:

-

Prepare and mount arterial rings in the isolated tissue baths containing oxygenated physiological salt solution at a constant temperature.

-

Allow the tissues to equilibrate under a resting tension.

-

Perform a viability test (e.g., with potassium chloride) to ensure tissue responsiveness.

-

Cumulatively add increasing concentrations of racemic norepinephrine to the tissue bath and record the contractile force at each concentration.

-

After washing the tissue and allowing it to return to baseline, repeat the cumulative concentration-response curve with l-norepinephrine.

-

Following another washout, repeat the protocol with d-norepinephrine.

-

Analyze the data to generate concentration-response curves and determine the EC50 values for each compound.

Conclusion

The physiological effects of racemic norepinephrine administration are predominantly dictated by the actions of the l-enantiomer, a potent agonist of α1, α2, and β1 adrenergic receptors. The d-enantiomer contributes minimally to the overall pharmacological effect due to its significantly lower potency. The primary effects of racemic norepinephrine are a pronounced increase in systemic vascular resistance and blood pressure, with variable effects on heart rate and cardiac output. Its metabolic effects are characterized by increased glucose production and lipolysis, with a negligible impact on lactate levels. Understanding the stereoselective nature of norepinephrine's actions is crucial for its appropriate and effective use in clinical and research settings.

References

The Nexus of Neuronal Communication: An In-depth Technical Guide to DL-Norepinephrine Tartrate Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Norepinephrine tartrate, a salt form of the endogenous catecholamine norepinephrine, is a pivotal neurotransmitter and neuromodulator in the central and peripheral nervous systems. Its signaling cascades are fundamental to a vast array of physiological and cognitive processes, including attention, arousal, mood, and memory. Dysregulation of noradrenergic signaling is implicated in numerous neurological and psychiatric disorders, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the core signaling pathways initiated by norepinephrine in neurons, complete with quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Pathways

Norepinephrine exerts its effects by binding to and activating a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors. These receptors are broadly classified into two main types, α and β, each with several subtypes (α₁, α₂, β₁, β₂, β₃). The specific downstream signaling cascade initiated depends on the receptor subtype activated and the G-protein to which it couples.[1]

The Adenylyl Cyclase/cAMP/PKA Pathway

Activation of β-adrenergic receptors (β₁, β₂, β₃) and some α₂-adrenergic receptors leads to the modulation of the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) pathway.

-

β-Adrenergic Receptor Activation (Gαs-coupled): Upon norepinephrine binding, β-receptors couple to the stimulatory G-protein, Gαs. This activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to the second messenger cAMP.[1] Elevated intracellular cAMP levels lead to the activation of PKA. PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, releasing the active catalytic subunits.[2][3][4] These catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, thereby altering their activity and mediating the physiological effects of norepinephrine. In developing mouse brain cell cultures, norepinephrine has been shown to cause a four- to sixfold increase in intracellular cAMP levels.[5]

-

α₂-Adrenergic Receptor Activation (Gαi-coupled): In contrast, α₂-adrenergic receptors typically couple to the inhibitory G-protein, Gαi. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and subsequent reduction in PKA activity.[1]

References

- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. PKA regulation of neuronal function requires the dissociation of catalytic subunits from regulatory subunits [elifesciences.org]

- 3. PKA regulation of neuronal function requires the dissociation of catalytic subunits from regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PKA regulation of neuronal function requires the dissociation of catalytic subunits from regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Norepinephrine stinulated increase of cyclic AMP levels in developing mouse brain cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Arousal: A Technical Guide to Norepinephrine as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and multifaceted application of norepinephrine (NE) as a pivotal tool in research. From its initial identification as a key neurotransmitter of the sympathetic nervous system to its contemporary use in elucidating complex signaling pathways, this document provides a comprehensive resource for professionals in the life sciences. We will delve into the seminal experiments that defined our understanding of norepinephrine, provide detailed protocols for its study, and present its signaling cascades through precise visualizations.

A Historical Overture: The Discovery and Characterization of Norepinephrine

The journey to understanding norepinephrine began with the quest to identify the chemical messenger of the sympathetic nervous system.

-

Early Observations and "Sympathin": In the early 20th century, scientists observed that extracts of the adrenal gland and stimulation of sympathetic nerves produced similar physiological effects, leading to the concept of a chemical mediator, termed "Sympathin" by Walter Cannon and his colleagues.

-

Identification by von Euler: The definitive identification of this transmitter came in the mid-1940s from the meticulous work of Swedish physiologist Ulf von Euler . Through a series of bioassays, he demonstrated that the primary neurotransmitter of the sympathetic nervous system was not adrenaline (epinephrine) but a related compound he identified as noradrenaline, or norepinephrine.[1] For this discovery, he was awarded a share of the Nobel Prize in Physiology or Medicine in 1970.

-

The Adrenergic Receptor Theory: In 1948, Raymond Ahlquist , through his studies on the effects of a series of sympathomimetic amines on various tissues, astutely proposed the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β) receptors.[2][3][4][5] This groundbreaking concept explained the diverse and sometimes opposing effects of catecholamines in the body and laid the foundation for modern adrenergic pharmacology.

-

Unraveling Metabolism and Reuptake: The story of norepinephrine's action was further illuminated by the work of Julius Axelrod . In the late 1950s, his elegant experiments using radioactively labeled norepinephrine in cats revealed that the action of norepinephrine is terminated not primarily by enzymatic degradation, but by a process of active reuptake into the presynaptic nerve terminal.[6][7] This discovery of the norepinephrine transporter (NET) opened new avenues for understanding neurotransmission and for the development of antidepressant medications.

Quantitative Pharmacology of Norepinephrine

The interaction of norepinephrine with its receptors is characterized by specific binding affinities (Ki) and functional potencies (EC50). These quantitative parameters are crucial for understanding its physiological role and for the development of targeted therapeutics.

| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |

| α1A | Norepinephrine | 16 - 130 | 5.6 - 120 |

| Epinephrine | 25 - 150 | 3.5 - 50 | |

| α1B | Norepinephrine | 50 - 250 | 10 - 80 |

| Epinephrine | 40 - 200 | 5 - 60 | |

| α1D | Norepinephrine | 20 - 100 | 8 - 40 |

| Epinephrine | 30 - 120 | 4 - 30 | |

| α2A | Norepinephrine | 150 - 700 | 600[8] |

| Epinephrine | 100 - 500 | 200[8] | |

| α2B | Norepinephrine | 300 - 1500 | - |

| Epinephrine | 200 - 1000 | - | |

| α2C | Norepinephrine | 100 - 600 | - |

| Epinephrine | 80 - 400 | - | |

| β1 | Norepinephrine | 40 - 200 | 30 - 150 |

| Epinephrine | 30 - 150 | 20 - 100 | |

| β2 | Norepinephrine | 800 - 3000 | 500 - 2000 |

| Epinephrine | 50 - 250 | 10 - 80 | |

| β3 | Norepinephrine | 500 - 2500 | - |

| Epinephrine | 400 - 2000 | - |

Note: Ki and EC50 values are compiled from various sources and can vary depending on the experimental system (e.g., cell type, tissue, assay conditions). The values presented here are representative ranges.

Key Experimental Protocols in Norepinephrine Research

The following sections provide detailed methodologies for foundational experiments that have been instrumental in understanding the function of norepinephrine.

Isolation and Bioassay of Norepinephrine (Adapted from von Euler's approach)

This protocol describes a classic method for extracting norepinephrine from tissues and assessing its biological activity using a blood pressure response bioassay.

I. Tissue Extraction

-

Tissue Homogenization: Euthanize an animal (e.g., cat, rabbit) and rapidly dissect the target tissue (e.g., spleen, heart). Weigh the tissue and homogenize it in 3-5 volumes of ice-cold 10% trichloroacetic acid (TCA) using a mechanical homogenizer.

-

Protein Precipitation: Centrifuge the homogenate at 4°C for 15 minutes at 3000 x g. The supernatant contains the catecholamines, while the pellet contains precipitated proteins.

-

Catecholamine Adsorption: Transfer the supernatant to a new tube. Adjust the pH to 8.0-8.5 with NaOH. Add activated alumina (approximately 100 mg per gram of tissue) and stir for 10 minutes to adsorb the catecholamines.

-

Elution: Allow the alumina to settle and discard the supernatant. Wash the alumina three times with distilled water. Elute the catecholamines from the alumina by adding 0.2 M acetic acid and stirring for 10 minutes.

-

Final Preparation: Centrifuge to pellet the alumina and collect the supernatant containing the purified catecholamine extract. The extract can be stored at -80°C until the bioassay.

II. Blood Pressure Bioassay

-

Animal Preparation: Anesthetize a cat with an appropriate anesthetic (e.g., chloralose). Cannulate the femoral vein for drug administration and the carotid artery for blood pressure measurement using a pressure transducer connected to a polygraph.

-

Standard Curve Generation: Administer intravenous injections of known concentrations of norepinephrine standard solutions to establish a dose-response curve for the increase in mean arterial pressure.

-

Sample Testing: Administer aliquots of the tissue extract intravenously and record the change in blood pressure.

-

Quantification: Compare the blood pressure response from the tissue extract to the standard curve to quantify the amount of norepinephrine present in the original tissue sample.

Norepinephrine Reuptake Assay (Adapted from Axelrod's methodology)

This protocol outlines a method to measure the reuptake of norepinephrine into neuronal tissues, a cornerstone experiment in understanding its mechanism of action.

-

Animal Preparation and Tissue Isolation: Anesthetize a cat and surgically expose the spleen. Ligate the splenic artery and vein.

-

Radiolabeling: Infuse a solution of tritiated norepinephrine ([³H]-NE) into the splenic artery at a constant rate for a defined period (e.g., 10 minutes).[9]

-

Washout: Perfuse the spleen with a physiological saline solution to remove any unbound [³H]-NE from the extracellular space.

-

Sample Collection: Collect the venous effluent from the spleen at various time points.

-

Stimulation of Release (Optional): Stimulate the splenic nerve electrically to induce the release of stored [³H]-NE.

-

Quantification of Radioactivity: Measure the amount of radioactivity in the collected venous effluent samples and in the spleen tissue itself at the end of the experiment using a liquid scintillation counter.

-

Analysis: The retention of [³H]-NE in the spleen tissue after washout is indicative of neuronal uptake. The release of radioactivity upon nerve stimulation confirms that the uptaken norepinephrine is stored in a releasable pool. To further characterize the uptake mechanism, the experiment can be repeated in the presence of uptake inhibitors (e.g., cocaine, desipramine).

Radioligand Binding Assay for Adrenergic Receptors

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for a specific adrenergic receptor subtype.

-

Membrane Preparation: Homogenize cells or tissues expressing the adrenergic receptor of interest in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [³H]-prazosin for α1 receptors, [³H]-clonidine for α2 receptors, [³H]-dihydroalprenolol for β receptors).

-

Increasing concentrations of the unlabeled test compound.

-

The membrane preparation.

-

For determining non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled antagonist.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Downstream Signaling

I. cAMP Accumulation Assay (for β-Adrenergic Receptors)

-

Cell Culture: Plate cells expressing the β-adrenergic receptor of interest in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Add varying concentrations of norepinephrine or another β-agonist to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the cAMP concentration as a function of the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

II. Intracellular Calcium Mobilization Assay (for α1-Adrenergic Receptors)

-

Cell Culture and Dye Loading: Plate cells expressing the α1-adrenergic receptor of interest in a 96-well black-walled, clear-bottom plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of the cells using a fluorescence plate reader.

-

Stimulation: Add varying concentrations of norepinephrine or another α1-agonist to the wells.

-

Kinetic Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response as a function of the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizing the World of Norepinephrine: Signaling Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate the key signaling pathways of norepinephrine and a typical experimental workflow.

Norepinephrine Signaling Pathways

Caption: Norepinephrine signaling through α1, α2, and β adrenergic receptors.

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Step-by-step workflow of a radioligand competition binding assay.

Conclusion

Norepinephrine, from its humble beginnings as the enigmatic "Sympathin," has evolved into an indispensable tool for biomedical research. The foundational discoveries of von Euler, Ahlquist, and Axelrod have paved the way for a deep understanding of its physiological roles and the development of a vast array of pharmacological agents. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued exploration of the noradrenergic system and its profound impact on health and disease. As research methodologies become ever more sophisticated, norepinephrine will undoubtedly remain at the forefront of scientific inquiry, offering further insights into the intricate workings of the nervous system and beyond.

References

- 1. biorxiv.org [biorxiv.org]

- 2. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. How to Write a Methods Section of an APA Paper [verywellmind.com]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. Experimental Reports 2 - Purdue OWL® - Purdue University [owl.purdue.edu]

- 8. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The uptake and release of radioactive noradrenaline by the splenic nerves of cats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Chemical Properties of DL-Norepinephrine Tartrate Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental chemical properties of DL-Norepinephrine tartrate salt. It is intended to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of relevant biological and analytical processes.

Core Chemical and Physical Properties

This compound salt is the racemic mixture of norepinephrine complexed with tartaric acid. The L-(-)-isomer, also known as Levarterenol, is the biologically active form.[1][2][3] The tartrate salt form is commonly used in pharmaceutical preparations to improve stability and solubility.[4][5] The properties below often refer to the L-isomer monohydrate, which is a common commercial and reference form.

Quantitative Data Summary

The following table summarizes the key quantitative properties of norepinephrine tartrate salt, primarily focusing on the commonly available L-(-)-Norepinephrine (+)-bitartrate monohydrate form.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₁NO₃ · C₄H₆O₆ · H₂O (Monohydrate) C₁₂H₁₇NO₉ (Anhydrous) | [6][7] |

| Molecular Weight | 337.28 g/mol (Monohydrate) 319.26 g/mol (Anhydrous) | [7][8][9] |

| Appearance | White to off-white crystalline powder | [7][8] |

| Melting Point | 100 - 106 °C (with decomposition) | [7] |

| Solubility | Water: 35 mg/mL[8], 46 mg/mL[6] DMSO: ~11.67 - 25 mg/mL[1][8] PBS (pH 7.2): ~10 mg/mL[1] | [1][6][8] |

| pKa (Norepinephrine) | Strongest Acidic: 9.5 Strongest Basic: 8.85 | [10] |

| UV/Vis (λmax) | 224, 283 nm | [1] |

| Specific Rotation [α]D²⁵ | -10° to -12° (c=50 mg/mL in water) | [11] |

Biological Context: Norepinephrine Signaling

Norepinephrine is a critical catecholamine that functions as both a hormone and a neurotransmitter, mediating the "fight-or-flight" response.[3][12] It exerts its effects by binding to adrenergic receptors (ARs) on the surface of target cells.[13] These G-protein coupled receptors are broadly classified into α and β types, which trigger distinct intracellular signaling cascades.[12][14]

-

α1-Adrenergic Receptors: Coupled to Gq protein, their activation leads to the stimulation of phospholipase C (PLC), which increases intracellular inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately raising intracellular calcium levels and activating Protein Kinase C (PKC).[14]

-

α2-Adrenergic Receptors: Coupled to Gi protein, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[14]

-

β-Adrenergic Receptors (β1, β2, β3): Coupled to Gs protein, their activation stimulates adenylyl cyclase, increasing cAMP production and activating PKA.[14][15]

The diagram below illustrates these primary signaling pathways.

Experimental Protocols for Characterization

The characterization of this compound salt involves a suite of analytical techniques to confirm its identity, purity, and physicochemical properties.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability

HPLC is a primary method for assessing the chemical stability and purity of norepinephrine solutions.[16][17]

-

Objective: To separate norepinephrine from potential degradation products and impurities.

-

Methodology:

-

System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer with an ion-pairing agent like heptanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile). The pH is typically acidic to ensure the amine is protonated.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at or near the absorbance maximum of norepinephrine (~280 nm).

-

Sample Preparation: The tartrate salt is accurately weighed and dissolved in a suitable solvent, often the mobile phase or a compatible diluent like 0.01 M HCl, to a known concentration.

-

Analysis: A small volume (e.g., 10-20 µL) of the sample solution is injected. The retention time of the main peak is compared to a reference standard. Purity is calculated based on the relative peak areas. For stability studies, samples are analyzed at various time points under specific storage conditions (e.g., temperature, light exposure).[16]

-

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry can be used for identification and quantitative analysis.[18]

-

Objective: To confirm the presence of the catechol chromophore and quantify the compound.

-

Methodology:

-

Solvent: A solution of the salt is prepared in a UV-transparent solvent, such as 0.01 M hydrochloric acid, to prevent oxidation.

-

Scan: The absorbance spectrum is recorded over a range (e.g., 200-400 nm) to identify the absorbance maxima (λmax). For norepinephrine, characteristic peaks are observed around 224 nm and 283 nm.[1]

-

Quantification: A standard curve is prepared using solutions of known concentrations. The absorbance of the unknown sample is measured at the λmax, and its concentration is determined by interpolation from the standard curve, following the Beer-Lambert law.

-

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and assess the crystallinity of the salt form.[4][19][20]

-

Objective: To measure the thermal properties of the solid salt.

-

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the crystalline powder (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Analysis: The heat flow to the sample is measured relative to an empty reference pan. A sharp endothermic peak indicates the melting point. The shape and onset of the peak provide information about purity and crystallinity. Decomposition is often observed as a broad or complex series of thermal events following the melt.[7]

-

Non-Aqueous Titration for Assay

As described in pharmacopeial monographs, a non-aqueous titration can be used to determine the purity (assay) of the norepinephrine base after accounting for the tartrate.[21]

-

Objective: To quantify the amount of norepinephrine present.

-

Methodology:

-

Sample Preparation: An accurately weighed quantity of the dried norepinephrine salt is dissolved in a non-aqueous solvent, such as glacial acetic acid, with warming if necessary.[21]

-

Titrant: A standardized solution of 0.1 M perchloric acid is used as the titrant.

-

Indicator: A visual indicator suitable for non-aqueous titrations, such as crystal violet, is added. The endpoint is observed as a distinct color change (e.g., from blue-purple to blue-green).[21]

-

Calculation: A blank determination is performed, and the volume of titrant consumed by the sample is used to calculate the percentage of norepinephrine.

-

Workflows and Relationships

General Workflow for Pharmaceutical Salt Characterization

The process of selecting and characterizing a salt form for a drug substance follows a logical progression from initial screening to in-depth analysis. This ensures that the chosen salt has optimal properties for drug development.[5][22]

Logical Relationship: Salt Formation

A pharmaceutical salt is formed through an acid-base reaction between the active pharmaceutical ingredient (API) and a selected counter-ion. For norepinephrine, a weak base, an acidic counter-ion like tartaric acid is used.[22] The success of this formation relies on the difference in pKa values between the drug and the counter-ion, typically requiring a ΔpKa of at least 2-3 units for a stable salt.[22]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. (-)-Norepinephrine (+)-bitartrate | C12H17NO9 | CID 25127519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L- (-)-Norepinephrine = 99 , solid 108341-18-0 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]

- 13. Norepinephrine - Wikipedia [en.wikipedia.org]

- 14. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Spectrophotometric determination of epinephrine and norepinephrine with sodium periodate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 22. pharmtech.com [pharmtech.com]

The In Vivo Effects of DL-Norepinephrine on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in vivo effects of DL-Norepinephrine (NE) on synaptic plasticity, a fundamental neurological process for learning and memory. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the core signaling pathways involved.

Core Concepts: Norepinephrine and Synaptic Plasticity

Norepinephrine is a catecholamine that functions as both a hormone and a neurotransmitter.[1] In the central nervous system (CNS), NE is primarily produced in the locus coeruleus and projects throughout the brain, including to the hippocampus and amygdala, key regions for memory formation and emotional learning.[1][2] NE modulates synaptic transmission and plasticity, thereby influencing cognitive functions such as attention, learning, and memory.[1]

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process that underlies learning and memory. The two main forms of synaptic plasticity are Long-Term Potentiation (LTP), a long-lasting enhancement of signal transmission between two neurons, and Long-Term Depression (LTD), a long-lasting reduction in synaptic efficacy.

Norepinephrine exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors classified into three main types: α1, α2, and β receptors, each with several subtypes.[1][3] The activation of these different receptor subtypes can have distinct and sometimes opposing effects on synaptic plasticity.

Quantitative Data Summary

The following tables summarize the quantitative effects of DL-Norepinephrine and related adrenergic agents on LTP and LTD in vivo and in vitro, compiled from various studies.

Table 1: In Vivo Effects of Norepinephrine on Long-Term Potentiation (LTP)

| Brain Region | Animal Model | NE Concentration/Dose | Effect on LTP | Adrenergic Receptor Involved | Reference(s) |

| Dentate Gyrus | Rat | 5 µg (ICV) | NE levels >30x basal values were associated with long-lasting potentiation of the perforant path-evoked population spike. | β-adrenergic | [4] |

| Hippocampus CA1 | Mouse | 600 nM | Increased spike output of CA1 pyramidal neurons by 37.6 ± 10.9%. | β-adrenergic | [5] |

Table 2: In Vitro Effects of Norepinephrine on Long-Term Potentiation (LTP)

| Brain Region | Animal Model | NE Concentration | Effect on LTP | Adrenergic Receptor(s) Involved | Reference(s) |

| Hippocampus CA1 | Rat | 10 µM | Facilitated LTP induction at a 10 Hz stimulation frequency. | β-adrenergic | [6] |

| Hippocampus CA1 | Mouse | 10 µM | Enhanced maintenance of LTP induced by subthreshold high-frequency stimulation (fEPSP slope was 142% ± 7% of baseline). | β1-adrenergic | [7] |

| Dentate Gyrus | Rat | 10 µM | Increased population spike amplitude to 131% of control. | β-adrenergic | [8] |

Table 3: In Vitro Effects of Norepinephrine on Long-Term Depression (LTD)

| Brain Region | Animal Model | NE Concentration | Effect on LTD | Adrenergic Receptor Involved | Reference(s) |

| Hippocampus CA1 | Rat | 10 µM | Inhibited the induction of LTD by 1-Hz stimulation. | β-adrenergic | [6] |

| Dentate Gyrus | Rat | 1.0 µM | Depressed responses to lateral perforant path stimulation. | β-adrenergic | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the in vivo effects of norepinephrine on synaptic plasticity.

In Vivo Electrophysiology with Norepinephrine Administration

This protocol describes the recording of long-term potentiation (LTP) in the hippocampus of an anesthetized rat following the administration of norepinephrine.

Materials:

-

Anesthetized rat

-

Stereotaxic frame

-

Recording and stimulating electrodes

-

Amplifier and data acquisition system

-

Norepinephrine solution

-

Microinjection pump and syringe

Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy to expose the skull over the hippocampus.

-

Electrode Placement: Lower a stimulating electrode into the perforant path and a recording electrode into the dentate gyrus of the hippocampus.

-

Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 30 minutes to ensure a stable response.

-

Norepinephrine Administration: Administer norepinephrine via intracerebroventricular (ICV) injection or direct infusion into the hippocampus using a microinjection pump.

-

LTP Induction: Deliver high-frequency stimulation (HFS) to the stimulating electrode to induce LTP.

-

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes to assess the magnitude and stability of LTP.

Stereotaxic Norepinephrine Injection

This protocol details the procedure for the precise injection of norepinephrine into a specific brain region.

Materials:

-

Anesthetized animal (rat or mouse)

-

Stereotaxic apparatus

-

Microsyringe or injection cannula

-

Norepinephrine solution

-

Drill and craniotomy tools

Procedure:

-

Animal Preparation: Anesthetize the animal and secure its head in the stereotaxic frame.

-

Coordinate Identification: Using a stereotaxic atlas, determine the coordinates for the target brain region.

-

Craniotomy: Expose the skull and drill a small burr hole at the determined coordinates.

-

Cannula/Syringe Insertion: Slowly lower the injection cannula or microsyringe to the target depth.

-

Injection: Infuse the norepinephrine solution at a slow and controlled rate to minimize tissue damage.

-

Post-Injection: Leave the cannula in place for a few minutes to allow for diffusion before slowly retracting it.

-

Closure: Suture the incision and provide post-operative care.

Fear Conditioning with Intra-Amygdala Norepinephrine Infusion

This protocol describes a method to assess the role of norepinephrine in the amygdala on fear memory consolidation.

Materials:

-

Rat with a chronically implanted cannula in the basolateral amygdala (BLA)

-

Fear conditioning chamber

-

Norepinephrine solution

-

Infusion pump and tubing

Procedure:

-

Habituation: Place the rat in the fear conditioning chamber for a brief period to habituate to the environment.

-

Conditioning: Present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), such as a mild footshock. Repeat this pairing several times.

-

Norepinephrine Infusion: Immediately after the conditioning session, infuse norepinephrine directly into the BLA through the implanted cannula.

-

Memory Test: 24 hours later, place the rat back into the conditioning chamber (contextual fear) or a novel chamber and present the CS alone (cued fear).

-

Data Analysis: Measure the freezing behavior of the rat as an index of fear memory. Increased freezing in the norepinephrine-infused group compared to controls indicates an enhancement of fear memory consolidation.

Signaling Pathways

Norepinephrine's effects on synaptic plasticity are mediated by complex intracellular signaling cascades initiated by its binding to adrenergic receptors.

β-Adrenergic Receptor Signaling

Activation of β-adrenergic receptors, which are coupled to the Gs G-protein, leads to the stimulation of adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors and ion channels, ultimately leading to changes in synaptic strength, often promoting LTP.[1]

Caption: β-Adrenergic receptor signaling pathway leading to LTP enhancement.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to the Gq G-protein. Upon activation by norepinephrine, Gq activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These signaling events can modulate synaptic plasticity in various ways, including influencing both LTP and LTD.[1][10]

Caption: α1-Adrenergic receptor signaling pathway modulating synaptic plasticity.

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to the Gi G-protein, which has an inhibitory effect on adenylyl cyclase.[1] Therefore, activation of α2 receptors leads to a decrease in cAMP levels and reduced PKA activity. These receptors are often located presynaptically and act as autoreceptors to inhibit further norepinephrine release, providing a negative feedback mechanism.[1] Postsynaptically, they can contribute to the inhibition of neuronal activity and can oppose the effects of β-adrenergic receptor activation.

Caption: α2-Adrenergic receptor inhibitory signaling pathway.

Conclusion

DL-Norepinephrine plays a complex and multifaceted role in the in vivo regulation of synaptic plasticity. Its effects are highly dependent on the specific brain region, the type of adrenergic receptor activated, and the context of neuronal activity. A thorough understanding of these mechanisms is crucial for researchers and drug development professionals working on novel therapeutics for cognitive and psychiatric disorders where noradrenergic signaling is implicated. This guide provides a foundational overview of the key findings and methodologies in this critical area of neuroscience research.

References

- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]